1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone
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Description
1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone, often abbreviated as DCBS-MEPE, is an organic compound with a wide range of scientific applications. It is a synthetic intermediate that is used in the production of drugs, agrochemicals, and other fine chemicals. DCBS-MEPE has been studied extensively in the laboratory and has been found to have a variety of properties that make it useful in a variety of scientific research applications.
Scientific Research Applications
Synthesis of Oxathiino[2,3-d]pyrimidines
Kobayashi et al. (2019) developed a method for preparing 7-(het)aryl[1,4]oxathiino[2,3-d]pyrimidine derivatives, starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP). The method involves generating a 5-lithio derivative, reacting with sulfur, phenacyl bromide, and its derivatives, to produce 1-(het)aryl-2-{[4,6-dichloro-2(methylsulfanyl)pyrimidin-5-yl]sulfanyl}ethanones. These ketones undergo ring closure to yield the desired oxathiino[2,3-d]pyrimidines. This synthesis pathway offers access to compounds of potential biological interest (Kobayashi, Yamasaki, Hiyoshi, & Umezu, 2019).
Spectroscopic Properties and Biological Activities
Spectroscopic Characterization and Biological Activities
K. Sarac (2020) synthesized 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone and characterized it using various spectral techniques. The compound showed antibacterial and antioxidant activities at different levels. The study involved quantum chemical calculations, including density functional method calculations for molecular geometry, vibrational frequencies, and gauge-including atomic orbital 1H and 13C NMR chemical shifts. Electronic absorption spectra were calculated by the TD-DFT method (K. Sarac, 2020).
Chemical Modifications and Heterocyclic Synthesis
Novel Heterocyclic Chalcone Derivatives
Yuh-Wen Ho and W. Yao (2013) explored the synthesis of novel 3-aryl-1-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)-thieno[2,3-d]pyrimidin-6-yl]prop-2-en-1-one chalcone dyes. The dyes, characterized by IR, 1H NMR, mass, elemental analysis, and UV-Vis spectroscopy, were applied to polyester fibers, creating hues ranging from greenish-yellow to orange. The study also discussed spectral characteristics, substituent effects, fastness properties, and colorimetric assessment (Yuh-Wen Ho & Yao, 2013).
Pyrimidine Selanyl Derivatives Synthesis
Alshahrani et al. (2018) explored the synthesis of novel 5,6,7,8-tetrahydro-1-benzo thieno[2,3-d]pyrimidine-4-yl substituted selanyl derivatives. The structure of these novel compounds was confirmed by spectroscopic tools like IR, 1H NMR, 13C NMR, and mass spectra. This research adds to the diversity of the chemical structures and potential applications of pyrimidine derivatives (Alshahrani, Gobouri, Alshanbari, Ahmed, & Abdel‐Hafez, 2018).
properties
IUPAC Name |
1-[2-[(2,6-dichlorophenyl)methylsulfanyl]-4-methylpyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-8-10(9(2)19)6-17-14(18-8)20-7-11-12(15)4-3-5-13(11)16/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJPZWFSOWJVEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)SCC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone |
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